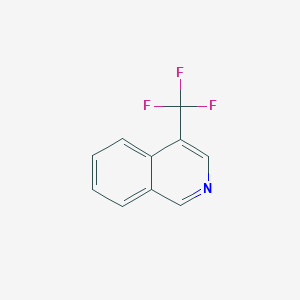

4-(trifluoromethyl)isoquinoline

Description

The Isoquinoline (B145761) Heterocyclic System: Significance and Precedence in Molecular Design

The isoquinoline framework, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. ontosight.aiiust.ac.ir This structural motif is not merely an academic curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in a multitude of biologically active compounds. nih.govrsc.orgbenthamdirect.com The isoquinoline core is present in a vast family of naturally occurring alkaloids, many of which exhibit significant pharmacological properties. nih.govresearchgate.netrsc.org

The versatility of the isoquinoline system has led to its incorporation into a wide array of therapeutic agents with diverse activities, including anticancer, antidepressant, and antimicrobial effects. nih.govresearchgate.net Its unique chemical structure, a planar and aromatic system with a nitrogen atom, allows for specific interactions with biological targets. ontosight.ai The ability to readily modify the isoquinoline core at various positions makes it an attractive template for drug design and the development of new therapeutic agents. rsc.orgbenthamdirect.comresearchgate.net Beyond pharmaceuticals, isoquinoline derivatives are also finding applications in materials science, for instance, as fluorosensors. nih.gov

Strategic Role of Trifluoromethylation in Enhancing Molecular Properties for Advanced Applications

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a powerful and widely used strategy in modern drug design. wikipedia.orghovione.comwikipedia.org This small functional group can profoundly alter the physicochemical properties of a parent molecule in several beneficial ways. nih.govnih.gov The -CF3 group is highly electron-withdrawing, a property that can significantly impact the reactivity of adjacent functional groups. nih.gov

Key effects of trifluoromethylation include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation by enzymes like cytochrome P450. wikipedia.orgnih.gov This can increase the half-life of a drug in the body.

Increased Lipophilicity: The trifluoromethyl group often increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cellular membranes. nih.govnih.govresearchgate.net

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can increase the acidity of nearby acidic protons or decrease the basicity of nitrogen atoms. wikipedia.org

Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to stronger and more specific interactions with biological targets. nih.gov

These combined effects mean that trifluoromethylation is a key tool for optimizing lead compounds in drug discovery, turning promising molecules into viable drug candidates. scilit.com Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Importance of the C-4 Position in Isoquinoline Functionalization for Modulating Reactivity and Interactions

While various positions on the isoquinoline ring can be functionalized, the C-4 position holds particular strategic importance. Halogenation at the C-4 position, for example, creates a versatile handle for further chemical modifications, such as Heck reactions to introduce new side chains. nih.gov The reactivity at the C-4 position is distinct from that of the C-1 or C-3 positions, which are more directly influenced by the nitrogen atom in the pyridine ring. iust.ac.ir

Research Trajectories for 4-(Trifluoromethyl)isoquinoline: An Overview

The convergence of the valuable isoquinoline scaffold, the strategic benefits of trifluoromethylation, and the significance of the C-4 position naturally leads to research interest in this compound and its derivatives. Synthetic chemists are actively developing efficient methods to introduce fluorine-containing groups into the isoquinoline framework. rsc.org

For instance, one-pot synthetic procedures have been developed for creating fluorinated isoquinolines. nih.gov While much research has focused on introducing the trifluoromethyl group at the C-1 position of isoquinoline, the synthesis of 4-substituted analogs remains an area of active investigation. rsc.org The synthesis of 4-fluoroisoquinoline, a related compound, is achieved through a multi-step process starting from isoquinoline, highlighting the synthetic challenges that can be involved in accessing C-4 functionalized isoquinolines. quickcompany.in The development of compounds like 6-(Trifluoromethyl)isoquinoline-1,3-dione, which is being explored for its potential anticancer properties, demonstrates the therapeutic interest in this class of molecules. ontosight.ai The pursuit of novel trifluoromethylated isoquinolines, including those substituted at the C-4 position, is driven by the potential to create new molecules with enhanced biological activity for a variety of therapeutic applications. nih.gov

Data Tables

Table 1: Properties of the Trifluoromethyl Group

| Property | Description | Reference |

| Electronegativity | The trifluoromethyl group possesses significant electronegativity, intermediate between that of fluorine and chlorine. | wikipedia.org |

| Electron-withdrawing nature | It is one of the most powerful electron-withdrawing groups in organic chemistry. | nih.gov |

| Effect on Basicity | It lowers the basicity of compounds. | wikipedia.org |

| Metabolic Stability | It can protect a reactive methyl group from metabolic oxidation. | wikipedia.org |

Table 2: Biological Activities of Isoquinoline Scaffolds

| Activity | Reference |

| Anticancer | nih.govresearchgate.net |

| Antidepressant | nih.govresearchgate.net |

| Antimicrobial | nih.gov |

| Anti-inflammatory | nih.gov |

| Antimalarial | researchgate.net |

| Enzyme Inhibition | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-6-14-5-7-3-1-2-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQQKJDMJBMSFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303440 | |

| Record name | 4-(Trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120568-08-3 | |

| Record name | 4-(Trifluoromethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120568-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Trifluoromethyl Isoquinoline and Its Derivatives

Direct Trifluoromethylation Approaches to the Isoquinoline (B145761) Scaffold at the C-4 Position

Direct C-H trifluoromethylation of the isoquinoline core at the C-4 position is a highly desirable and atom-economical approach. Methodologies in this area can be broadly categorized into metal-catalyzed and radical-based strategies.

Metal-Catalyzed Trifluoromethylation Reactions

While direct metal-catalyzed C-4 trifluoromethylation of isoquinoline remains a challenging endeavor with limited specific examples in the literature, related transformations on similar heterocyclic systems provide valuable insights. For instance, palladium-catalyzed C-4 difluoroalkylation of isoquinolin-1(2H)-ones has been reported. Although not a direct trifluoromethylation of isoquinoline itself, this methodology highlights the potential of palladium catalysis for functionalization at the C-4 position. The development of suitable ligands and reaction conditions is crucial to overcome challenges such as regioselectivity and the inertness of the C-4 C-H bond in the isoquinoline nucleus.

Radical Trifluoromethylation Strategies

Radical-based approaches have shown considerable promise for the C-4 functionalization of N-heterocycles. A notable strategy involves the light-driven, C4-selective fluoroalkylation of quinolines, which serves as a strong precedent for analogous reactions on the isoquinoline scaffold. This method often utilizes N-aminopyridinium salts and readily available sulfinates as radical precursors, achieving high regioselectivity under mild, photocatalyst-free conditions through the formation of electron donor-acceptor (EDA) complexes. chemrxiv.org The application of such photocatalytic or radical-initiated methods to isoquinoline could provide a direct and efficient route to 4-(trifluoromethyl)isoquinoline.

Cyclization Reactions Leading to the this compound Core

Building the isoquinoline ring system with the trifluoromethyl group already incorporated in one of the precursors is a powerful and frequently employed strategy. Annulation reactions and cascade or multicomponent processes are key methodologies in this regard.

Annulation Reactions with Trifluoromethylated Precursors

Classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, can be adapted to produce this compound derivatives by utilizing trifluoromethylated starting materials.

The Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, has been successfully employed with trifluoromethylated precursors. For example, the reaction of a β-phenylethylamine with a trifluoromethylated aldehyde would lead to a 4-(trifluoromethyl)tetrahydroisoquinoline, which can then be aromatized to the desired isoquinoline. The use of strong acids like hydrochloric acid or trifluoroacetic acid is often required for the cyclization step, especially with less nucleophilic aromatic rings. wikipedia.orgnih.gov

Similarly, the Bischler-Napieralski reaction , which proceeds via the cyclization of a β-phenylethylamide, can be utilized by employing a trifluoroacetylated β-phenylethylamine. The subsequent dihydroisoquinoline intermediate can be oxidized to furnish the aromatic this compound. wikipedia.org

More contemporary methods include palladium-catalyzed annulation reactions. A notable example is the reaction of fluoroalkylated alkynes with 2-iodobenzylidenamines in the presence of a palladium catalyst, which regioselectively yields 4-fluoroalkylated isoquinolines. nih.gov By employing an alkyne bearing a trifluoromethyl group, this method provides a direct route to the this compound scaffold.

| Reaction Type | Precursors | Key Reagents/Catalysts | Product |

| Pictet-Spengler | β-arylethylamine, Trifluoromethylated aldehyde | Acid catalyst (e.g., HCl, TFA) | 4-(Trifluoromethyl)tetrahydroisoquinoline |

| Bischler-Napieralski | Trifluoroacetylated β-phenylethylamine | Dehydrating agent (e.g., POCl₃, P₂O₅) | 1-substituted-4-(trifluoromethyl)-3,4-dihydroisoquinoline |

| Palladium-catalyzed Annulation | 2-Iodobenzylidenamine, Trifluoromethylated alkyne | Pd(PPh₃)₄ | This compound |

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade and multicomponent reactions offer an efficient and atom-economical approach to constructing complex molecular architectures like this compound from simple starting materials in a single operation. While specific examples leading directly to this compound are still emerging, related syntheses of other trifluoromethylated heterocycles demonstrate the potential of these strategies.

For instance, a one-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines has been developed through a silver-catalyzed intramolecular aminofluorination of an alkyne, showcasing a cascade approach. nih.gov Multicomponent reactions have also been effectively used to synthesize various trifluoromethylated heterocyclic systems, such as trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-ones, highlighting the versatility of this strategy in incorporating trifluoromethylated building blocks. researchgate.net The development of novel cascade and multicomponent reactions specifically designed to yield the this compound core is an active area of research.

Functionalization of Pre-formed Isoquinoline Systems with Trifluoromethylated Reagents

An alternative strategy involves the introduction of the trifluoromethyl group onto a pre-existing isoquinoline scaffold. This approach is particularly useful for the late-stage functionalization of complex molecules. The C-4 position of isoquinoline can be functionalized through the conversion of a suitable leaving group, such as a halogen, with a trifluoromethylating reagent.

Nucleophilic trifluoromethylation of a 4-haloisoquinoline (e.g., 4-bromo- or 4-iodoisoquinoline) using a copper- or palladium-based catalyst in conjunction with a trifluoromethyl source like Ruppert's reagent (TMSCF₃) or a Togni reagent is a plausible, though not yet extensively documented, route. The success of such cross-coupling reactions would depend on the development of efficient catalytic systems capable of activating the C-X bond at the C-4 position of the isoquinoline ring.

Regioselective Introduction of the Trifluoromethyl Group

Direct and regioselective installation of a trifluoromethyl group onto the isoquinoline core, particularly at the C-4 position, is a formidable task. Traditional methods often lack selectivity and require harsh conditions. However, modern synthetic chemistry has produced several innovative strategies to achieve this transformation with high precision.

One of the most effective methods for the regioselective synthesis of 4-fluoroalkylated isoquinolines is through the palladium-catalyzed annulation of fluorine-containing alkynes with 2-iodobenzylidenamines. nih.govacs.org This approach takes advantage of a carbopalladation reaction. In the presence of a catalytic amount of a palladium complex, such as Pd(PPh₃)₄, the reaction proceeds smoothly to afford the desired 4-fluoroalkylated isoquinoline in high yield as a single regioisomer. nih.govacs.org This method's high regioselectivity is a key advantage, as no other isomers are typically detected. nih.gov

While direct C-4 trifluoromethylation is challenging, methods for introducing the CF3 group at other positions highlight the available chemical tools. For instance, 1-(trifluoromethyl)isoquinolines can be generated through a copper-catalyzed reaction of isoquinoline-N-oxides with electrophilic trifluoromethylating agents like the Togni reagent. rsc.org A metal-free radical trifluoromethylation of β-aryl-α-isocyano-acrylates using the Togni reagent also provides access to 1-trifluoromethylated isoquinolines, constructing the isoquinoline framework and installing the CF3 group in one step. nih.gov

Furthermore, general strategies for the C-H trifluoromethylation of aromatic compounds could potentially be adapted for isoquinolines. A notable example involves the use of cyclodextrins to control the regioselectivity of radical C-H trifluoromethylation, which proceeds with high selectivity by including the substrate within the cyclodextrin (B1172386) cavity. chemrxiv.org

| Method | Reagents/Catalyst | Position | Key Features |

| Palladium-Catalyzed Annulation | Fluoroalkylated alkynes, 2-iodobenzylidenamines, Pd(PPh₃)₄ | C-4 | High yield, excellent regioselectivity. nih.govacs.org |

| Copper-Catalyzed Reaction | Isoquinoline-N-oxide, Togni Reagent, Cu(OTf)₂ | C-1 | Direct trifluoromethylation of the isoquinoline core. rsc.org |

| Radical Trifluoromethylation | β-aryl-α-isocyano-acrylates, Togni Reagent | C-1 | Metal-free, concomitant isoquinoline construction. nih.gov |

Dearomatization/Rearomatization Strategies for C-4 Functionalization

A powerful and versatile approach for the selective functionalization of the C-4 position of isoquinolines involves a sequence of dearomatization followed by rearomatization. thieme-connect.com This strategy temporarily disrupts the aromaticity of the isoquinoline ring, allowing for a nucleophilic or electrophilic attack at the otherwise unreactive C-4 position, followed by restoration of the aromatic system. thieme-connect.com

A cost-effective and practical method for direct C-4 halogenation (Cl, Br, I) utilizes a one-pot sequence involving Boc₂O-mediated dearomatization, electrophilic halogenation, and subsequent acid-promoted rearomatization. niscpr.res.in This reaction demonstrates high C-4 site selectivity and good tolerance for various functional groups on the isoquinoline core. niscpr.res.in The resulting 4-haloisoquinolines are valuable intermediates that can be further modified through cross-coupling reactions like Suzuki, Sonogashira, and Stille couplings. niscpr.res.in

Similarly, a metal- and activating-group-free method for the C-4 alkylation of isoquinolines has been developed. acs.org This strategy employs benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. acs.org The proposed mechanism involves the addition of benzoic acid to C-1 to form a 1,2-dihydroisoquinoline (B1215523) intermediate, which then acts as a nucleophile, attacking the vinyl ketone at C-4. Subsequent elimination of benzoic acid furnishes the C-4 alkylated aromatic isoquinoline. acs.org

These dearomatization/rearomatization strategies are fundamental because they provide access to a wide range of C-4 substituted isoquinolines, which can then potentially undergo further transformations, including the introduction of a trifluoromethyl group. The disruption of aromaticity is typically compensated by the irreversible formation of a strong carbon-carbon or carbon-heteroatom bond. thieme-connect.com

| Strategy | Reagents | Functionalization | Key Features |

| Boc₂O-Mediated Halogenation | Boc₂O, Electrophilic Halogen Source (e.g., NCS, NBS, I₂), Acid | Halogenation (Cl, Br, I) | One-pot, cost-effective, high C-4 selectivity. niscpr.res.in |

| Benzoic Acid Catalyzed Alkylation | Benzoic Acid, Vinyl Ketones | Alkylation | Metal-free, no N-activating group required. acs.org |

Asymmetric Synthesis and Enantioselective Routes to Chiral this compound Derivatives

The creation of chiral molecules is a cornerstone of modern drug discovery. The asymmetric synthesis of isoquinoline alkaloids has been extensively studied, employing both diastereoselective and enantioselective catalytic methods. colab.ws While specific enantioselective routes to chiral this compound derivatives are not yet widely reported, existing asymmetric methodologies for isoquinolines provide a strong foundation for their potential development.

Strategies for asymmetric synthesis often rely on the enantioselective dearomatization of the isoquinoline ring. For example, chiral anion-binding catalysis has been successfully used for the enantioselective dearomatization of isoquinolines with a silyl (B83357) phosphite (B83602) nucleophile, leading to the formation of chiral cyclic α-aminophosphonates. rsc.org This transformation is catalyzed by a simple thiourea (B124793) derivative derived from tert-leucine. rsc.org

Another powerful tool is the use of chiral Brønsted acids. A chiral disulfonimide has been shown to catalyze a redox cyclization reaction between 2-methyl-3-aldehydeazaarenes and 1,2,3,4-tetrahydroisoquinolines, delivering a range of chiral isoquinolinonaphthyridines with good yields and enantioselectivities. rsc.org

The development of chiral-at-metal complexes also presents opportunities for asymmetric catalysis. A kinetic resolution strategy using a Pd-catalyzed asymmetric Suzuki-Miyaura cross-coupling has been shown to efficiently produce optically active chiral-at-iridium complexes from racemic mixtures with high selectivity. acs.org Such catalytic systems could potentially be applied to the synthesis of chiral isoquinoline derivatives.

These established enantioselective methods could, in principle, be adapted for substrates bearing a trifluoromethyl group at the C-4 position. The challenge lies in accommodating the electronic effects and steric bulk of the CF₃ group within the catalytic cycle to maintain high enantioselectivity.

Exploration of Sustainable and Green Synthetic Protocols

The principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like isoquinolines. nih.gov Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions and produce significant waste. niscpr.res.in

Modern approaches seek to overcome these limitations. A novel green synthesis of 1-phenylisoquinoline (B189431) derivatives has been developed using a Ru(II)/PEG-400 catalyst system. niscpr.res.in This method is advantageous due to the use of a biodegradable solvent (PEG-400), a reusable catalyst, and a simple extraction procedure for product isolation. niscpr.res.in

Another green approach involves the use of ZnO nanoparticles as an efficient, reusable catalyst for the synthesis of pyrido[2,1-a]isoquinoline derivatives under solvent-free conditions at room temperature. thieme-connect.com The workup is straightforward, and the catalyst can be easily recovered and reused. thieme-connect.com

Transition-metal-free reactions also contribute to more sustainable synthetic routes. A method for Minisci C-H acetylation of N-heteroarenes using vinyl ethers as acetyl sources is notable for being catalyst-free and operating at mild temperatures, thus improving cost, reagent toxicity, and waste generation profiles. organic-chemistry.org Furthermore, one-pot, multi-component reactions represent an efficient and atom-economical way to construct complex molecules, and several such protocols have been developed for isoquinoline synthesis. organic-chemistry.orgnih.gov These green strategies are crucial for the environmentally responsible production of functionalized isoquinolines for various applications. nih.gov

| Green Approach | Catalyst/Conditions | Product Type | Key Sustainability Features |

| Homogeneous Recyclable Catalysis | Ru(II)/PEG-400 | 1-Phenylisoquinolines | Reusable catalyst, biodegradable solvent, high atom economy. niscpr.res.in |

| Nanoparticle Catalysis | ZnO Nanoparticles | Pyrido[2,1-a]isoquinolines | Solvent-free, room temperature, reusable catalyst. thieme-connect.com |

| Catalyst-Free Reaction | Vinyl ethers | C-H Acetylated N-heteroarenes | No catalyst, mild conditions, inexpensive reagents. organic-chemistry.org |

Chemical Reactivity and Derivatization Strategies of 4 Trifluoromethyl Isoquinoline

Reactions at the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom makes it a primary site for reactions with electrophiles, leading to the formation of N-oxides and quaternary isoquinolinium salts. These transformations not only modify the electronic properties of the heterocyclic ring but also serve as a strategy to activate the molecule for subsequent reactions.

N-Oxidation: The nitrogen atom of the isoquinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of isoquinoline-N-oxides can serve as a crucial step in the synthesis of substituted isoquinolines. For instance, isoquinoline-N-oxides can react with reagents like the Togni reagent in the presence of a copper catalyst to introduce a trifluoromethyl group at the C1 position. rsc.orgrsc.org This highlights a pathway where N-oxidation is a key intermediate step for further functionalization. rsc.org The formation of an N-oxide can also influence the regioselectivity of subsequent electrophilic substitution reactions. clockss.org

N-Alkylation and Quaternization: The isoquinoline nitrogen can be alkylated by various alkyl halides and other electrophilic reagents to form quaternary isoquinolinium salts. nih.govpsu.edu This process, known as quaternization, enhances the electrophilicity of the isoquinoline ring system, making it more susceptible to nucleophilic attack. acs.org While direct alkylation is a common method, the Mitsunobu reaction offers an alternative for the N-alkylation of related isoquinolin-1-ones, providing a pathway to N- and O-alkylated products. rsc.org The formation of these salts is a key strategy for activating the isoquinoline core for further diversification. acs.org

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline Ring

The electronic nature of the 4-(trifluoromethyl)isoquinoline ring dictates the regioselectivity of substitution reactions. The strongly electron-withdrawing trifluoromethyl group deactivates the entire ring system towards electrophilic attack while influencing the positions susceptible to nucleophilic substitution.

Electrophilic Substitution: In isoquinoline itself, electrophilic aromatic substitution (SEAr) preferentially occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. quimicaorganica.org The substitution typically takes place at positions C5 and C8, which is rationalized by the formation of the most stable cationic intermediates (Wheland intermediates). quimicaorganica.orglibretexts.org The presence of the deactivating trifluoromethyl group at C4 is expected to further decrease the reactivity of the carbocyclic ring towards electrophiles. However, under forcing conditions, electrophilic substitution can still be achieved. For example, sulfonation of this compound would be expected to yield this compound-5-sulfonic acid or the C8-sulfonated isomer.

Transition Metal-Catalyzed Cross-Coupling Reactions at Various Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. researchgate.netrsc.org To utilize these methods on this compound, the scaffold must first be functionalized with a suitable group, typically a halogen or a triflate, which can participate in the catalytic cycle. researchgate.netacs.org

Heck Reaction: The Heck reaction, which couples an aryl or vinyl halide with an alkene using a palladium catalyst, is a viable strategy for derivatizing this compound. wikipedia.orgorganic-chemistry.orglibretexts.org A halo-substituted this compound could be coupled with various alkenes to introduce new side chains. For example, a hypothetical 1-bromo-4-(trifluoromethyl)isoquinoline (B12932159) could undergo a Heck reaction to yield a 1-alkenyl-4-(trifluoromethyl)isoquinoline. Such reactions have been successfully applied to other isoquinoline systems. nih.gov The synthesis of compounds like ethyl (E)-3-(4-(trifluoromethyl)phenyl)but-2-enoate demonstrates the utility of trifluoromethylated aryl halides in Heck couplings. frontiersin.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org A halogenated this compound could be coupled with a wide range of primary or secondary amines to generate novel amino-isoquinoline derivatives. This reaction has been successfully performed on isoquinolin-3-amines to produce N-arylisoquinolinamines, showcasing the utility of this method for the isoquinoline scaffold. arkat-usa.orgresearchgate.net

Other Cross-Coupling Reactions: Other well-established cross-coupling reactions such as the Suzuki, Stille, and Hiyama couplings could also be employed. nih.gov These reactions would involve coupling a halo- or triflate-substituted this compound with an organoboron, organotin, or organosilicon reagent, respectively. These methods offer a broad scope for introducing aryl, heteroaryl, or alkyl groups at various positions on the isoquinoline ring, provided the necessary precursors are available. wikipedia.orgmit.edu

Below is a table summarizing potential cross-coupling reactions for derivatizing a hypothetical halo-substituted this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine ligand | C-C (alkenyl) |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | Pd catalyst + Base | C-C (aryl/vinyl) |

| Buchwald-Hartwig Amination | Amine (primary or secondary) | Pd catalyst + Ligand + Base | C-N |

| Stille Coupling | Organostannane reagent | Pd catalyst | C-C (various) |

| Hiyama Coupling | Organosilicon reagent | Pd catalyst + Fluoride (B91410) source | C-C (various) |

This table is illustrative of potential reactions based on established methodologies for similar substrates.

Reactivity of the Trifluoromethyl Moiety and its Chemical Transformations

The trifluoromethyl group is renowned for its high stability due to the strength of the carbon-fluorine bonds. tcichemicals.com This robustness allows it to be carried through many synthetic steps without transformation. However, under specific and often harsh conditions, the CF₃ group can be chemically modified.

Hydrolysis to Carboxylic Acid: One of the most common transformations of an aromatic trifluoromethyl group is its hydrolysis to a carboxylic acid. This reaction typically requires strong acidic or basic conditions. For example, treatment with fuming sulfuric acid and boric acid can convert aryl-CF₃ groups into carboxylic acids. rsc.orgnih.gov Another method involves using a combination of lithium tert-butoxide (LiO-t-Bu) and cesium fluoride (CsF) to achieve a formal hydrolysis of trifluoromethyl arenes. thieme-connect.com This transformation is particularly useful as it converts the strongly electron-withdrawing and lipophilic CF₃ group into a hydrophilic carboxylic acid group, which can then serve as a handle for further functionalization, such as amide bond formation. The ease of this hydrolysis can be substrate-dependent. elsevierpure.comacs.org

Other C-F Bond Transformations: While challenging, selective C-F bond functionalization of the trifluoromethyl group is an emerging area of research. tcichemicals.comresearchgate.net These reactions allow for the conversion of the CF₃ group into other functionalities like difluoromethylenes (-CF₂-) or monofluoromethylenes (-CHF-). These transformations often require specialized reagents or catalytic systems designed to cleave the strong C-F bonds selectively without leading to over-reaction. researchgate.net Such methods could potentially allow for the conversion of this compound into a range of other fluorinated derivatives.

Development of Complex Molecular Architectures Featuring the this compound Core

The derivatization strategies discussed in the preceding sections provide a toolbox for constructing complex molecules built upon the this compound scaffold. The ability to functionalize the nitrogen atom, introduce substituents onto the ring via substitution or cross-coupling, and potentially modify the trifluoromethyl group itself allows for extensive structural diversification.

By employing a sequence of these reactions, this compound can be used as a versatile building block. For instance, a synthetic route could begin with the halogenation of the isoquinoline ring at a specific position. This halo-derivative could then undergo a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, to introduce a new, complex fragment. nih.govfrontiersin.org Subsequently, the nitrogen atom could be alkylated or oxidized to further tune the molecule's properties. rsc.orgacs.org

This modular approach allows for the systematic synthesis of libraries of this compound derivatives. Such libraries are valuable in drug discovery and materials science, where the trifluoromethyl group is often incorporated to enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.gov The development of fluorescent isoquinoline derivatives through Buchwald-Hartwig coupling illustrates how these methods can be used to create functional molecules with specific properties. arkat-usa.org The synthesis of isoquinoline-based compounds with potential biological activity often relies on these versatile derivatization strategies. nih.govacs.org

Theoretical and Computational Chemistry Studies of 4 Trifluoromethyl Isoquinoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has proven to be a valuable tool for understanding the electronic structure and reactivity of isoquinoline (B145761) and its derivatives. scirp.orgfigshare.com DFT calculations, particularly using the B3LYP method with a 6-311++G(d, p) basis set, have been employed to analyze the molecular properties of the parent isoquinoline molecule. figshare.com These studies provide insights into the dipole moment, rotational constants, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). figshare.com

For isoquinoline, the calculated dipole moment is approximately 2.004 D. scirp.orgresearchgate.net The HOMO-LUMO energy gap, a key indicator of chemical stability, has been determined to be around 3.78 eV for the parent isoquinoline. figshare.com The introduction of a trifluoromethyl group at the 4-position is expected to significantly influence these electronic parameters. The strong electron-withdrawing nature of the -CF3 group can lower both the HOMO and LUMO energy levels, potentially altering the molecule's reactivity and interaction with other molecules. nih.gov

DFT studies on related quinoline (B57606) derivatives have shown that such substitutions can impact the global and local reactivity indices. nih.gov For instance, in a study of 5-methyl-6-(4-(trifluoromethyl)phenyl)benzo scirp.orgfrontiersin.orgimidazo[2,1-a]isoquinoline, the presence of the -CF3 group resulted in a higher HOMO-LUMO energy gap compared to a nitro-substituted analogue, indicating a lesser degree of intramolecular charge transfer. nih.gov This highlights the nuanced effect of the trifluoromethyl group on the electronic landscape of the heterocyclic system.

Table 1: Calculated Electronic Properties of Isoquinoline and a Related Trifluoromethyl-Containing Derivative

| Compound | Method/Basis Set | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isoquinoline | B3LYP/6-311++G(d,p) | 2.004 researchgate.net | -5.581 figshare.com | 1.801 figshare.com | 3.78 figshare.com |

| 5-methyl-6-(4-(trifluoromethyl)phenyl)benzo scirp.orgfrontiersin.orgimidazo[2,1-a]isoquinoline | M06/6-311G(d,p) | - | -6.004 nih.gov | -2.027 nih.gov | 3.977 nih.gov |

Conformational Analysis and Molecular Dynamics Simulations of 4-(Trifluoromethyl)isoquinoline

While specific molecular dynamics (MD) simulations for this compound are not detailed in the provided results, conformational analysis of related systems highlights the importance of understanding the molecule's flexibility. For instance, the conformational analysis of salsolidine, an isoquinoline alkaloid, in its protonated state was successfully performed using residual dipolar couplings, revealing the populations of its two half-chair forms. nih.gov

MD simulations on larger systems containing isoquinoline-like fragments, such as membrane-bound cytochrome P450 2B4, have demonstrated the dynamic nature of these molecules and their ability to adopt different conformations. nih.gov These simulations revealed open and closed conformations of the protein's globular domain, influenced by ligand binding. nih.gov The flexibility of the isoquinoline ring system, coupled with the rotational freedom of the trifluoromethyl group, suggests that this compound could exhibit a range of conformations that may be crucial for its biological activity. The interplay between different conformers and their relative energies would be a key area of investigation for future MD studies on this specific compound.

Molecular Docking Studies on Interactions with Biological Macromolecules (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug design to understand how a small molecule like this compound might interact with a biological target, typically a protein.

While direct docking studies of this compound are not explicitly detailed, research on related quinoline and isoquinoline derivatives provides significant insights. For example, derivatives of quinoline have been docked into the active sites of various enzymes and receptors to predict their binding affinities and modes of action. nih.govnih.govmdpi.com Docking studies on 3-(4-methyl-2-oxo-2-H-quinoline-7-yloxy)-3-phenylacrylic acid's sodium salt showed its potential to bind to the retinoblastoma protein receptor and the cyclin D-1 receptor, suggesting a possible anticancer mechanism. nih.gov

Similarly, novel quinazoline (B50416) derivatives bearing a sulfonamide moiety were docked into the active site of the anti-apoptotic protein Bcl-2, indicating a good fit and potential for anticancer activity. mdpi.com The trifluoromethyl group in this compound, with its lipophilic nature, could potentially engage in favorable hydrophobic interactions within a protein's binding pocket. Its strong electronegativity could also lead to specific electrostatic interactions. The insights from these related studies suggest that this compound could be a promising scaffold for designing inhibitors for various biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. frontiersin.orgmdpi.com These models are valuable tools in drug discovery for predicting the activity of new compounds and optimizing lead structures. japsonline.com

QSAR studies have been successfully applied to various isoquinoline and quinoline derivatives to understand the structural requirements for their biological activities. japsonline.comresearchgate.netwalisongo.ac.idresearchgate.netnih.gov For instance, a QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors revealed the importance of specific molecular descriptors in predicting their bioactivity. japsonline.comresearchgate.net Another study on 1,8-naphthalimide-4-aminoquinoline derivatives used descriptors like dipole moment, HOMO-LUMO energies, and lipophilicity (log P) to develop a QSAR model for their antimalarial activity. walisongo.ac.idresearchgate.net

These studies highlight that both electronic and steric properties play a crucial role in the biological activity of these compounds. nih.gov The inclusion of a trifluoromethyl group, as in this compound, would significantly impact these descriptors. Its high electronegativity would influence electronic parameters, while its size and shape would affect steric descriptors. Therefore, QSAR and QSPR models for series of compounds containing the this compound scaffold could be developed to predict their activities and properties, guiding the synthesis of more potent and effective molecules.

Analysis of Intermolecular Interactions and Supramolecular Motifs in Crystal Structures

The study of crystal structures provides invaluable information about the three-dimensional arrangement of molecules and the intermolecular interactions that govern their packing. rsc.orgrsc.org These interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions, are fundamental to understanding the properties of solid-state materials and can offer insights into molecular recognition processes. researchgate.netnih.govresearchgate.net

While the specific crystal structure of this compound is not available in the provided search results, analysis of related structures offers clues to its potential supramolecular chemistry. The crystal structure of 2,8-bis(trifluoromethyl)-4-vinylquinoline, for instance, reveals the presence of intermolecular C-H···F hydrogen bonds and halogen-halogen interactions. oskar-bordeaux.fr The trifluoromethyl groups play a crucial role in directing the crystal packing.

In other systems, such as those involving terpyridine-isoquinoline hybrids, π-π and C-H···π interactions are the dominant forces, leading to the formation of columnar arrays. researchgate.net The presence of the isoquinoline nitrogen atom also allows for the formation of C-H···N hydrogen bonds. researchgate.net The study of supramolecular motifs in various molecular crystals, including those with trifluoromethyl groups, demonstrates the diverse and intricate packing arrangements that can arise from a combination of weak and strong intermolecular forces. rsc.orgnih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. rsc.orgresearchgate.net A crystal structure analysis of this compound would likely reveal a complex interplay of interactions involving the trifluoromethyl group and the aromatic isoquinoline core, leading to unique supramolecular architectures.

Biological and Biochemical Investigations of 4 Trifluoromethyl Isoquinoline in Vitro Focus

Exploration of Enzyme Inhibition Profiles (In Vitro)

Derivatives of 4-(trifluoromethyl)isoquinoline have been evaluated as potent enzyme inhibitors. Specifically, a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines demonstrated notable inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of adrenaline. nih.govcapes.gov.br While these compounds generally showed less affinity for PNMT compared to other tetrahydroisoquinoline (THIQ)-type inhibitors, certain substitutions yielded significant potency. For instance, one analog was found to have a good affinity for PNMT with a K(i) of 0.52 microM. nih.gov The introduction of a trifluoromethyl group was a key factor in achieving high selectivity for PNMT over other biological targets. nih.gov

Receptor Ligand Binding Studies (In Vitro) and Target Identification

In vitro receptor binding studies have been crucial in identifying the specific targets and understanding the selectivity of trifluoromethyl-substituted isoquinolines. The same series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines was assessed for binding against the alpha(2)-adrenoceptor. nih.gov These compounds were found to be highly selective inhibitors of PNMT, demonstrating significantly decreased affinity for the alpha(2)-adrenoceptor. nih.govcapes.gov.br This selectivity was attributed to the steric bulk of the 3-trifluoromethyl moiety, which is not well-tolerated by the alpha(2)-adrenoceptor, and the decreased pKa of the amine group. nih.gov Two compounds in the series proved to be some of the most selective PNMT inhibitors known, with selectivity ratios (alpha(2) K(i)/PNMT K(i)) of 700 and greater than 1900, respectively. nih.gov

Table 1: Enzyme Inhibition and Receptor Binding of a 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline Analog

| Compound | Target | Binding Affinity (K(i)) | Selectivity (α2 K(i)/PNMT K(i)) |

|---|---|---|---|

| Analog 16 | Phenylethanolamine N-methyltransferase (PNMT) | 0.52 µM | > 1900 |

This table presents data for a specific analog from the studied series as reported in the literature. nih.gov

Investigation of Anti-Proliferative Effects in Isolated Cell Cultures and Cell Line Models

The anti-proliferative potential of trifluoromethyl-containing quinoline (B57606) and isoquinoline (B145761) derivatives has been demonstrated across various human cancer cell lines. In a comparative study, a series of new trifluoromethylquinoline derivatives were tested on human promyelocytic leukemic (HL-60) cells. nih.gov One compound, 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone, exhibited the highest cell-growth inhibitory activity with a half-maximal inhibitory concentration (IC50) of 10 µM. nih.gov

Further research on 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives revealed potent anti-proliferative activities against prostate cancer (PC3), chronic myelogenous leukemia (K562), and cervical cancer (HeLa) cell lines. scielo.br Notably, one derivative, compound 5e, showed strong activity against all three cell lines, with IC50 values of 0.49 µM, 0.08 µM, and 0.01 µM, respectively. scielo.br

Table 2: Anti-Proliferative Activity of Trifluoromethyl-Substituted Quinoline Derivatives

| Compound | Cell Line | Anti-proliferative Activity (IC50) |

|---|---|---|

| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Leukemia) | 10 µM |

| 2-(Trifluoromethyl)quinolin-4-amine derivative (5e) | PC3 (Prostate) | 0.49 µM |

| 2-(Trifluoromethyl)quinolin-4-amine derivative (5e) | K562 (Leukemia) | 0.08 µM |

This table compiles data from studies on different trifluoromethyl-substituted quinoline derivatives. nih.govscielo.br

Mechanistic Studies of Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest, Tubulin Polymerization Inhibition in Cell Lines)

Mechanistic studies have begun to unravel how these compounds exert their anti-proliferative effects. The observed cytotoxicity is linked to the modulation of fundamental cellular processes, including apoptosis, the cell cycle, and the cytoskeleton.

Apoptosis Induction: The most active trifluoromethylquinoline derivative in one study was reported to cause extensive morphological changes in HL-60 cells, consistent with the induction of apoptosis. nih.gov Similarly, a potent 2-(trifluoromethyl)quinolin-4-amine derivative was found to induce apoptosis in HeLa cells in a dose-dependent manner. scielo.br Apoptosis, or programmed cell death, is a critical anti-cancer mechanism that can be triggered through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which culminate in the activation of executioner caspases. nih.govnih.gov

Cell Cycle Arrest: Investigations into cellular mechanisms revealed that a representative 2-(trifluoromethyl)quinolin-4-amine derivative arrests the cell cycle at the G2/M phase in HeLa cells. scielo.br The G2/M checkpoint prevents cells from entering mitosis with damaged DNA, and its arrest is a common mechanism of action for cytotoxic agents.

Tubulin Polymerization Inhibition: A key molecular mechanism identified for the anti-proliferative activity of these compounds is the inhibition of microtubule formation. Further investigation showed that a potent 2-(trifluoromethyl)quinolin-4-amine derivative acts as a tubulin inhibitor. scielo.br Immunofluorescence staining confirmed that the compound disrupted the microtubule network within HeLa cells. scielo.br Molecular docking and competition assays suggested that it binds to the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization into microtubules. scielo.br The inhibition of tubulin dynamics is a well-established strategy in cancer therapy, as it disrupts mitotic spindle formation, leading to G2/M arrest and subsequent apoptosis.

Assessment of Bio-interactions with Nucleic Acids (DNA) and Proteins (e.g., HSA) (In Vitro)

The molecular interactions of these compounds with biomacromolecules have been explored to understand their mechanism of action at a fundamental level.

Interaction with Nucleic Acids (DNA): The cell growth inhibitory activity of certain trifluoromethylquinoline derivatives has been attributed to their ability to interact directly with DNA. nih.gov Studies suggest that these compounds bind to and intercalate with DNA, a mechanism shared by many established cytotoxic drugs. nih.gov This mode of action disrupts DNA replication and transcription, ultimately contributing to cell death. nih.gov

Interaction with Proteins (HSA): While the interaction with target enzymes like PNMT and tubulin has been established, detailed in vitro studies specifically assessing the binding of this compound to major transport proteins like Human Serum Albumin (HSA) were not identified in the reviewed literature. Such binding can significantly influence the pharmacokinetic properties of a compound, but specific data for this molecule is not presently available. nih.gov

Applications of 4 Trifluoromethyl Isoquinoline As a Chemical Scaffold and Building Block

Role in the Synthesis of Complex Organic Molecules and Natural Product Analogs

The 4-(trifluoromethyl)isoquinoline scaffold is a valuable building block in synthetic organic chemistry, enabling the construction of more complex molecular architectures and analogs of natural products. Its synthesis and derivatization have been the subject of dedicated research, highlighting the influence of the trifluoromethyl group on reactivity and synthetic outcomes.

A key challenge in the synthesis of isoquinolines is the ring-closure reaction. Research has shown that the presence of a trifluoromethyl group significantly influences classical methods like the Pictet-Gams reaction. A study on the synthesis of 4-(trifluoromethyl)isoquinolines demonstrated that the electron-withdrawing nature of the CF₃ group impacts the cyclization conditions required, providing fundamental insights for chemists looking to utilize this scaffold. acs.org

More direct and efficient methods for creating trifluoromethylated isoquinolines have also been developed. One innovative approach involves the radical trifluoromethylation of β-aryl-α-isocyano-acrylates using the Togni reagent as the CF₃ source. This metal-free protocol is noteworthy as it achieves trifluoromethylation and the concomitant construction of the isoquinoline (B145761) framework in a single step, offering moderate to excellent yields. nih.gov Another cascade approach utilizes a silver-catalyzed intramolecular aminofluorination of alkynes to efficiently produce 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines. nih.gov

Once formed, the this compound core can be incorporated into larger, more complex structures with potential biological relevance. For instance, researchers have synthesized novel quinoline-derived trifluoromethyl alcohols, including a complex molecule, trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol, via a C-H functionalization strategy. nih.gov This demonstrates the utility of the isoquinoline moiety in creating intricate molecules that can be screened for biological activity. The synthesis of analogs of natural products, such as isoquinoline alkaloids, is a major field of study, and while many strategies exist for the core alkaloids, the introduction of the CF₃ group offers a pathway to novel analogs with potentially enhanced or new biological functions. rsc.orgscribd.commdpi.com

Table 1: Synthetic Approaches to Trifluoromethylated Isoquinolines

| Method | Precursors | Reagents | Key Features |

|---|---|---|---|

| Pictet-Gams Cyclization | Substituted β-ethanolamides | Dehydrating agents (e.g., P₂O₅) | Investigates the electronic influence of the C4-CF₃ group on a classical isoquinoline synthesis. acs.org |

| Radical Trifluoromethylation | β-aryl-α-isocyano-acrylates | Togni reagent | Metal-free, concomitant trifluoromethylation and isoquinoline ring formation. nih.gov |

| Cascade Aminofluorination | N-propargyl anilines | AgF, NFSI | One-pot synthesis leading to 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines. nih.gov |

| C-H Functionalization | Methyl quinolines/isoquinolines | Trifluoromethyl ketones | Direct method to attach trifluoromethyl alcohol moieties to the heterocyclic core. nih.gov |

Integration into Materials Science: Potential for Optoelectronic or Functional Material Development

The unique electronic properties conferred by the trifluoromethyl group make this compound an attractive scaffold for the development of advanced functional materials, particularly in the field of optoelectronics. While research on this specific isomer is emerging, studies on closely related trifluoromethylated quinolines provide strong evidence for its potential.

The trifluoromethyl group is known to be a beneficial substituent for ligands in phosphorescent heavy metal complexes used in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org Its ability to enhance electron transport and decrease intermolecular stacking can lead to improved device performance and efficiency. beilstein-journals.org Research on various quinoline-based materials has demonstrated their utility as blue emitters and electron transporters in OLEDs. researchgate.netuconn.edu The combination of the electron-deficient nature of the CF₃ group with the inherent charge-carrying capabilities of the aromatic isoquinoline system suggests that this compound derivatives could serve as excellent electron-transporting or emissive materials.

The photophysical properties of fluorinated N-heterocycles are central to their application in materials science. Studies on trifluoromethylated quinoline-phenol Schiff bases reveal that these compounds can exhibit good fluorescence quantum yields (Φf up to 0.85 in methanol) and significant Stokes shifts, which are desirable properties for fluorescent materials and probes. nih.govresearchgate.net Furthermore, these compounds show good photostability under irradiation. nih.gov The hybridization of the 4-(trifluoromethyl)quinoline (B1586426) scaffold with other groups, such as 1,2,3-triazoles, has been shown to produce compounds with interesting photophysical properties that are sensitive to their molecular environment. nih.govresearchgate.net These findings strongly suggest that this compound could serve as a foundational block for creating novel dyes, sensors, and components for optoelectronic devices like OLEDs. cancer.govresearchgate.net

Table 2: Photophysical Properties of Related Trifluoromethylated Quinolines

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Key Finding |

|---|---|---|---|---|

| Trifluoromethylated quinoline-phenol Schiff bases | 250-500 | Varies (e.g., 450-550) | 0.12 - 0.85 (solvent dependent) | Good photostability and moderate ROS generation suggest potential for photosensitizers. nih.govresearchgate.net |

| Triazolyl-substituted 4-(trifluoromethyl)quinolines | ~320-360 | ~380-450 | 0.01 - 0.29 | Photophysical properties are tunable by altering substituents on the triazole ring. nih.govresearchgate.net |

Exploration in Agrochemical Research as a Scaffold

In agrochemical research, the introduction of fluorine, particularly a trifluoromethyl group, into a lead compound is a well-established strategy for enhancing efficacy and metabolic stability. nih.govresearchoutreach.org The 4-(trifluoromethyl)pyridine (B1295354) moiety, a close structural relative of this compound, is present in commercialized agrochemicals, underscoring the value of this specific substitution pattern. nih.gov

For example, the insecticide Flonicamid and the herbicide Pyroxsulam both contain a 4-trifluoromethyl-pyridine ring. nih.gov Their success highlights the favorable impact of this structural motif on biological activity. The trifluoromethyl group can increase the compound's ability to cross biological membranes and resist metabolic degradation by enzymes in the target pest or weed, leading to greater potency and longevity. beilstein-journals.org

The isoquinoline core itself is found in a variety of biologically active natural alkaloids, some of which have been explored for pesticidal applications. A patent for an organic pesticide based on isoquinoline alkaloids from plant extracts demonstrates the inherent utility of the isoquinoline scaffold for controlling agricultural pests. google.com

Given that both the 4-trifluoromethyl-N-heterocycle motif and the isoquinoline scaffold are independently validated in agrochemical contexts, the combination of the two in this compound represents a promising platform for the discovery of new active ingredients. This scaffold provides a chemically stable and biologically relevant starting point for the synthesis of new libraries of compounds to be screened for herbicidal, insecticidal, or fungicidal activity. nih.govresearchoutreach.org

Design and Synthesis of Advanced Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. scribd.com The this compound scaffold is well-suited for the design of such tools, particularly fluorescent probes, due to the influence of the CF₃ group on its photophysical properties and its utility as a core for biologically active molecules.

The development of fluorescent probes relies on molecules that can absorb and emit light, often with properties that change upon binding to a biological target. As established with related quinoline (B57606) compounds, the trifluoromethyl group can contribute to strong fluorescence and photostability. nih.govbeilstein-journals.orgnih.gov This makes this compound a promising core for building fluorescent labels or sensors.

More directly, derivatives of trifluoromethylated isoquinolines have been synthesized and evaluated in biological systems, demonstrating their practical application as research tools. In one study, a series of quinoline and isoquinoline-derived trifluoromethyl alcohols were synthesized. nih.gov One of these compounds, trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol, was tested in a zebrafish embryo model to study its toxicity and effects on cell death. nih.gov Such compounds serve as chemical probes to investigate developmental biology and screen for potential anticancer agents. nih.gov

Furthermore, the isoquinoline scaffold itself has been used to design targeted chemical probes. For instance, isoquinoline-5-sulfonamides have been developed as potent and selective inhibitors of protein kinase B (PKB), allowing researchers to probe the function of this critical cellular signaling pathway. nih.gov The incorporation of a trifluoromethyl group into such designs could enhance properties like cell permeability or binding affinity. The potential for creating ¹⁸F-labeled trifluoromethylated probes for Positron Emission Tomography (PET) imaging also presents an exciting frontier, allowing for the non-invasive visualization of biological processes in vivo. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol |

| Flonicamid |

| Pyroxsulam |

Future Research Directions and Unexplored Avenues for 4 Trifluoromethyl Isoquinoline

Development of Novel and More Efficient Synthetic Pathways

Furthermore, the exploration of novel catalytic systems is a crucial avenue. While copper- and palladium-catalyzed reactions have been employed, the development of methods using more abundant and less toxic metals would be a significant advancement. evitachem.com Additionally, metal-free trifluoromethylation and cyclization strategies, potentially leveraging organocatalysis or photoredox catalysis, represent a frontier in green chemistry. wikipedia.orgacs.org The pursuit of asymmetric syntheses to access enantiomerically pure 4-(trifluoromethyl)isoquinoline derivatives will also be critical for developing next-generation chiral ligands and therapeutic agents.

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

The unique electronic nature of the this compound scaffold, arising from the strong electron-withdrawing trifluoromethyl group, suggests a rich and largely unexplored reactivity landscape. Future investigations should aim to uncover novel chemical transformations that exploit these properties. For example, the activation of otherwise inert C-H bonds on the isoquinoline (B145761) ring, guided by the trifluoromethyl substituent, could lead to new strategies for late-stage functionalization.

Moreover, the exploration of this molecule's potential in multicomponent reactions could yield complex and diverse molecular architectures from simple starting materials. asahilab.co.jp The trifluoromethyl group can influence the regioselectivity and stereoselectivity of such reactions in predictable yet underexplored ways. Another promising area is the investigation of the C-F bond functionalization of the trifluoromethyl group itself, which remains a significant challenge in organofluorine chemistry but could open doors to entirely new classes of compounds. rsc.org

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is paramount for process optimization and the discovery of new reactivity. The application of advanced, in-situ spectroscopic techniques is poised to revolutionize this area. Process Analytical Technology (PAT), which aims to design, analyze, and control manufacturing processes through real-time measurements, offers a powerful framework. mt.comamericanpharmaceuticalreview.com

Specifically, techniques like in-situ Raman spectroscopy and FlowNMR (Nuclear Magnetic Resonance) spectroscopy can provide real-time kinetic and mechanistic data. rsc.orgnih.govscispace.com For instance, ¹⁹F NMR is particularly well-suited for monitoring trifluoromethylation reactions, allowing for the direct observation of fluorine-containing intermediates and products as they form. cam.ac.ukasahilab.co.jpacs.org The use of these techniques in continuous flow reactors can enable rapid optimization of reaction conditions and ensure the safe handling of potentially hazardous reagents. cam.ac.ukacs.org Furthermore, advanced fluorescence spectroscopy can be employed for real-time monitoring of reaction kinetics and stability. horiba.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

The convergence of artificial intelligence (AI) and chemistry offers unprecedented opportunities for accelerating the discovery and development of novel this compound derivatives with desired properties. Machine learning (ML) models can be trained on existing experimental and computational data to predict a wide range of molecular attributes, from physicochemical properties to biological activity and reactivity. cmu.eduarxiv.orgnih.govnih.gov

Future research will focus on developing robust ML models specifically tailored for fluorinated heterocycles. These models could predict the regioselectivity of reactions, the quantum yield of fluorescent derivatives, or the binding affinity to a biological target. nih.govnih.gov Generative AI algorithms can be employed to design entirely new this compound-based molecules with optimized properties, exploring a vast chemical space that would be inaccessible through traditional methods alone. youtube.com This "in silico" design and screening approach can significantly reduce the time and cost associated with experimental research by prioritizing the synthesis of the most promising candidates.

Exploration of Non-Biological Applications and Material Science Innovations

Beyond its established role in medicinal chemistry, the unique photophysical and electronic properties of the this compound scaffold make it a compelling candidate for applications in materials science. The electron-withdrawing nature of the trifluoromethyl group can be harnessed to tune the electronic and optical properties of organic materials. evitachem.com

A particularly promising avenue is the development of novel organic light-emitting diodes (OLEDs). Isoquinoline derivatives have already shown potential as emitters in OLEDs, and the introduction of a trifluoromethyl group could lead to materials with improved efficiency, stability, and color purity. evitachem.comnih.gov Another area of exploration is the use of fluorinated isoquinolines in the development of advanced sensors. The fluorine atoms can participate in specific interactions, making these compounds sensitive to their local environment and suitable for detecting various analytes. rsc.orgbohrium.comnih.gov Furthermore, the incorporation of this compound into polymers could lead to new materials with enhanced thermal stability and chemical resistance, suitable for a range of high-performance applications. chemicalbook.com The development of isoquinoline diimide derivatives as small molecule acceptors for organic solar cells also presents an exciting research direction. monash.edu

Interactive Data Table: Potential Applications of this compound Derivatives

| Application Area | Potential Role of this compound | Key Properties to Optimize |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material | High quantum yield, color purity, thermal stability |

| Sensors | Fluorescent or electrochemical probe | High sensitivity and selectivity, rapid response |

| Organic Solar Cells (OSCs) | Small molecule acceptor | Appropriate energy levels, high charge mobility |

| Functional Polymers | Monomeric unit | Thermal stability, chemical resistance, specific optical properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)isoquinoline derivatives, and what are their typical yields?

- Methodological Answer :

-

Catalytic C−H Functionalization : Ruthenium-catalyzed direct C−H bond functionalization is employed to synthesize derivatives like 5,6-bis{4-(trifluoromethyl)phenyl}indolo[2,1-a]isoquinoline. Yields range from 60–80% depending on substituents and reaction conditions .

-

Multi-Step Synthesis : For spiroheterocyclic derivatives, a two-step procedure involving aldehyde intermediates and silica gel chromatography purification achieves >69% yield with high diastereomeric ratios (>20:1) .

-

Halogenated Precursors : Brominated analogs (e.g., 4-bromo-7-(trifluoromethyl)isoquinoline) serve as building blocks for cross-coupling reactions, though yields are not explicitly reported in catalogs .

Table 1: Representative Synthetic Routes

Method Key Reagents/Conditions Yield Reference Ru-catalyzed C−H activation Ru catalyst, directing groups 60–80% Diastereoselective synthesis Aldehydes, hexanes/EtOAc eluent 69%

Q. How is the purity and structural integrity of this compound derivatives validated in synthetic chemistry research?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular formulas (e.g., C32H21N+ with a mass error of ±0.0004) .

- HPLC Retention Time : Critical for assessing purity; for example, derivatives like Example 324 show retention times of 1.23 minutes under specific conditions .

- IR and NMR Spectroscopy : Infrared peaks (e.g., ν = 1375 cm⁻¹ for CF3 bending) and ¹H/¹³C NMR data verify functional groups and regiochemistry .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the functionalization of this compound, and how can they be addressed?

- Methodological Answer :

- Steric and Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature can deactivate certain positions. Diastereomeric control is achieved using chiral catalysts or sterically demanding reagents (e.g., 2.0 equiv of tetrahydroisoquinoline precursors) to favor antiperiplanar conformers .

- Computational Guidance : Density Functional Theory (DFT) predicts favored conformers and transition states, aiding in optimizing reaction conditions .

Q. How do computational methods contribute to understanding the electronic effects of the trifluoromethyl group in isoquinoline derivatives?

- Methodological Answer :

- DFT Calculations : Used to model bond distances and angles in zwitterionic forms, showing agreement with experimental X-ray data (±0.02 Å for bond lengths) .

- Electron Density Mapping : Reveals how the CF3 group alters π-electron distribution in ligands for optoelectronic applications (e.g., iridium complexes in electroluminescent devices) .

Q. What strategies are effective in resolving contradictory spectral data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine HRMS, HPLC, and ¹⁹F NMR to distinguish between structural isomers or degradation products .

- Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as seen in spiroheterocyclic tetrahydroisoquinoline-1-ones .

Methodological Considerations

-

Avoiding Common Pitfalls :

- Overreliance on Single Catalysts : Test alternative catalysts (e.g., Pd vs. Ru) to mitigate regioselectivity issues .

- Scale-Up Challenges : Pilot small-scale reactions with halogenated precursors to optimize yields before scaling .

-

Ethical and Safety Practices :

- Hazardous Intermediates : Use tert-butyl esters or protected alcohols (e.g., bromoacetic acid tert-butyl ester) to stabilize reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.